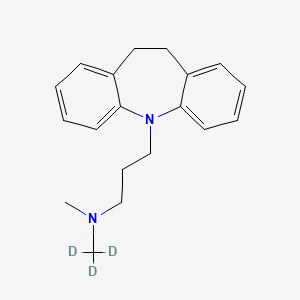

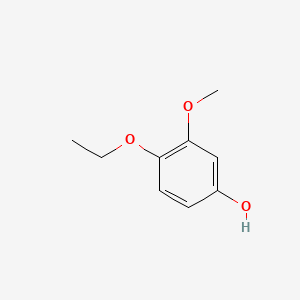

![molecular formula C6H9N3O4 B3042766 4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol CAS No. 67546-20-7](/img/structure/B3042766.png)

4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol

Übersicht

Beschreibung

4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol, or 4-ADB for short, is a highly versatile compound with many potential applications in scientific research. It is a bicyclic diol with two azido groups and a hydroxy group. 4-ADB has been used in various areas of research, including drug design, biochemistry, and pharmacology. Its versatility and wide range of potential applications make it an attractive option for researchers.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Natural Products

- The 6,8-dioxabicyclo[3.2.1]octane skeleton, similar to the one in 4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol, is common in natural products. A new strategy for synthesizing these structures, useful in creating natural product analogs like (+)-exo-brevicomin, has been developed using ring-closing metathesis (Burke, Müller, & Beaudry, 1999).

2. Conformationally Constrained Dipeptide Isosteres

- 3-Aza-6,8-dioxabicyclo[3.2.1]octane derivatives from tartaric acid and α-amino acids offer a novel class of constrained dipeptide isosteres. These compounds have potential in peptide research and drug design (Guarna et al., 1999).

3. Efficient Construction of 6,8-DOBCO Frameworks

- The development of a concise synthetic strategy for 6,8-DOBCO frameworks is significant. This involves a sequence of N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization, crucial for producing bioactive natural products (Zeng et al., 2019).

4. Solid-Phase Synthesis of 3-Aza-6,8-Dioxabicyclo[3.2.1]octane Scaffolds

- Innovations in solid-phase synthesis techniques for 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffolds show promise in medicinal chemistry, facilitating the synthesis of compounds as amino alcohols or amido esters (Trabocchi, Mancini, Menchi, & Guarna, 2004).

5. Application in Herbicidal and Plant Growth Regulatory Activity

- Certain carbohydrate-derived dioxabicyclo[3.2.1]octane derivatives exhibit herbicidal and plant growth regulatory activities. These compounds could be potential candidates for developing new herbicides and plant growth regulators (Henzell, Furneaux, & Tyler, 1990).

6. Development of Human Dopamine Transporter Ligands

- 3-Aza-6,8-dioxabicyclo[3.2.1]octanes, structurally similar to this compound, have been developed as ligands for human dopamine transporters, showing significant potential in treating CNS diseases like Parkinson's and ADHD (Cini et al., 2006).

7. Polymerization Applications

- The polymerization of bicyclic acetals like 4-Bromo-6,8-dioxabicyclo[3.2.1]octane demonstrates the potential of these compounds in creating novel polymers with unique properties, relevant in material science (Okada, Sumitomo, & Sumi, 1982).

Wirkmechanismus

Target of Action

The primary targets of 4-Azido-6,8-dioxabicyclo[32Similar compounds have been known to act as serotonin-dopamine reuptake inhibitors .

Mode of Action

The exact mode of action of 4-Azido-6,8-dioxabicyclo[32It’s known that similar compounds undergo a ring-opening polymerization . This process involves the reverse side attachment of the monomer to the acetal carbon atom of a propagating cyclic trialkyloxonium ion to afford a stereoregular polymer .

Biochemical Pathways

The biochemical pathways affected by 4-Azido-6,8-dioxabicyclo[32It’s known that similar compounds are involved in the synthesis of polysaccharides through the ring-opening polymerization of anhydrosugars and their related compounds .

Result of Action

The molecular and cellular effects of 4-Azido-6,8-dioxabicyclo[32Similar compounds have been known to yield polyacetals with number average molecular weights of -14x 10^4 .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Azido-6,8-dioxabicyclo[32It’s known that similar compounds undergo polymerization in dichloromethane at temperatures between -60 and 0°c in the presence of strong lewis acids such as antimony pentafluoride and antimony pentachloride .

Eigenschaften

IUPAC Name |

4-azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4/c7-9-8-3-5(11)4(10)2-1-12-6(3)13-2/h2-6,10-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGTZKVAMGZNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

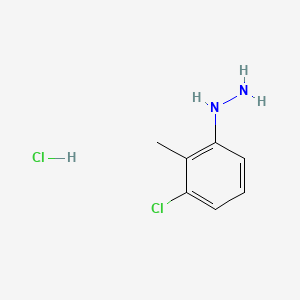

![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3042684.png)

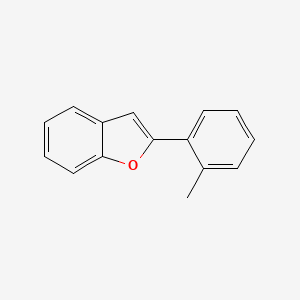

![N5-(1-Methyl-1-oxo-1-phenyl-lambda6-sulphanylidene)-6-chloro-1,3-dimethyl-1H-pyrazolo[3,4b]pyridine-5-carboxamide](/img/structure/B3042685.png)

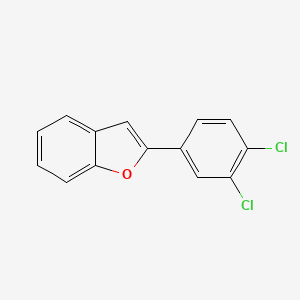

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3042686.png)

![Ethyl 2-([1-(4-chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]amino)-2-oxoacetate](/img/structure/B3042690.png)

![5-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042691.png)

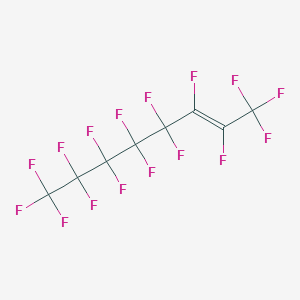

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid](/img/structure/B3042695.png)

![5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042704.png)

![O1-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3042705.png)